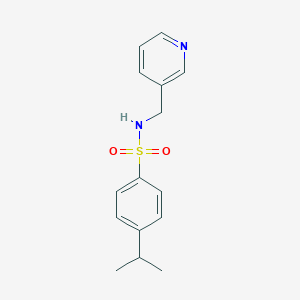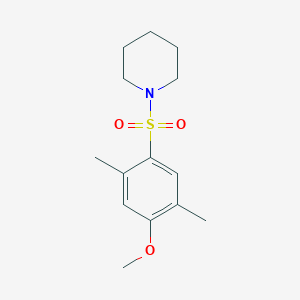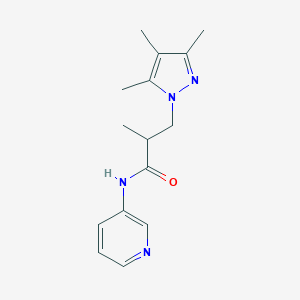![molecular formula C22H24N4O3 B279172 N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS). It was first synthesized in 1989 by Maragos et al. and has since been widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes.
Wirkmechanismus
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide works by inhibiting the activity of NOS, which is the enzyme responsible for the production of NO. NO is an important signaling molecule that plays a key role in regulating various physiological processes, including blood pressure regulation, neurotransmission, and immune function. By inhibiting NOS, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide reduces the production of NO and thereby disrupts these processes.
Biochemical and physiological effects:
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, increase vascular resistance, and impair endothelial function. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been shown to increase sympathetic nerve activity, reduce renal blood flow, and impair renal function. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide is a potent and selective inhibitor of NOS, which makes it a valuable tool for studying the role of NO in various physiological and pathological processes. However, it is important to note that N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has some limitations. It has been shown to have off-target effects on other enzymes, such as cyclooxygenase and lipoxygenase, which can complicate the interpretation of experimental results. In addition, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can have variable effects depending on the dose and route of administration, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide. One area of interest is the role of NO in the regulation of immune function and inflammation. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to increase inflammation in various tissues, and further research is needed to understand the mechanisms underlying this effect. Another area of interest is the role of NO in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been shown to have anti-tumor effects in some models, and further research is needed to explore its potential as a therapeutic agent. Finally, there is interest in developing new and more selective inhibitors of NOS that can be used to study the role of NO in a more targeted manner.
Synthesemethoden
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to give the corresponding silane intermediate, which is then reacted with 4-nitrophenyl isocyanate to form the final product, N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has been widely used in scientific research to study the role of NO in various physiological and pathological processes. It has been shown to be effective in reducing blood pressure in animal models of hypertension and in preventing the development of atherosclerosis. N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide has also been used to study the role of NO in the regulation of renal function and in the pathogenesis of sepsis.
Eigenschaften
Produktname |
N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Molekularformel |
C22H24N4O3 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H24N4O3/c1-16-7-5-9-18(20(16)29-2)22(28)25-19-10-4-3-8-17(19)21(27)24-11-6-13-26-14-12-23-15-26/h3-5,7-10,12,14-15H,6,11,13H2,1-2H3,(H,24,27)(H,25,28) |
InChI-Schlüssel |
CPDBEKIRYHRNQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)









![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)